1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of purine derivatives. This compound exhibits potential therapeutic applications, particularly in oncology, as it has been identified as a pan-KRAS inhibitor, which is significant in cancer treatment due to the role of KRAS mutations in various cancers. The compound's structure features multiple functional groups that contribute to its biological activity and physicochemical properties.
The compound can be classified as a purine derivative and an imidazole-based heterocyclic compound. It is synthesized from various precursors and is noted for its potential use in drug formulations targeting specific cancer pathways. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its complex structure, indicating the presence of multiple methyl groups and a phenyl substituent.
The synthesis of 1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. Key methods include:
The synthesis may utilize solvents such as dimethylformamide or dichloromethane to facilitate reactions while controlling temperature and pressure conditions to optimize yield and purity. Reaction monitoring is typically performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The molecular formula for 1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is . The structure features:
The compound's molecular weight is approximately 344.38 g/mol. Its three-dimensional conformation can be explored using computational chemistry tools to predict interactions with biological targets.
The compound can participate in various chemical reactions typical of purines and imidazoles:
Reactions are often characterized by their kinetics and thermodynamics. For instance, the stability of the compound under different pH levels can be assessed through spectroscopic methods.
The mechanism of action for 1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves inhibition of KRAS signaling pathways. This inhibition disrupts downstream signaling involved in cell proliferation and survival.
Research indicates that compounds targeting KRAS mutations can significantly reduce tumor growth in preclinical models. Detailed studies involve cell viability assays and molecular docking simulations to predict binding affinities with KRAS.
Key physical properties include:
Chemical properties include stability under standard laboratory conditions but sensitivity to strong acids or bases. The compound's reactivity profile is essential for understanding its behavior in biological systems.
1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has potential applications in:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3